3,5,7-Tribromo-4-methyl-1H-indazole
Description
Overview of the Indazole Scaffold in Organic Chemistry
The indazole scaffold, a bicyclic aromatic heterocycle composed of a fused benzene (B151609) and pyrazole (B372694) ring, is a cornerstone of modern organic and medicinal chemistry. nih.govnih.gov This versatile structure exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form. nih.gov The unique arrangement of nitrogen atoms within the five-membered ring imparts distinct chemical properties, making indazoles valuable building blocks for a wide array of functional molecules. nih.govchemicalbook.com
Indazole derivatives have demonstrated a remarkable breadth of biological activities, solidifying their status as "privileged scaffolds" in drug discovery. nih.govbenthamdirect.com These activities span a wide therapeutic spectrum, including anti-inflammatory, antibacterial, anti-HIV, and antitumor properties. nih.govnih.gov The significance of the indazole core is underscored by its presence in numerous commercially available drugs and compounds currently in clinical trials. nih.gov
Strategic Importance of Halogenation in Heterocyclic Systems, with Emphasis on Brominated Indazoles
Halogenation, the process of introducing one or more halogen atoms into a molecule, is a fundamental and powerful strategy in organic synthesis. jk-sci.comchemistrytalk.org This transformation can dramatically alter a compound's physical and chemical properties, including its electronic nature, lipophilicity, and metabolic stability. chemistrytalk.org In the context of heterocyclic chemistry, halogenation serves two primary purposes: to directly impart desired properties to the final molecule and to create versatile intermediates for further synthetic modifications. jk-sci.com
Bromination, a specific type of halogenation, is particularly valuable. nih.gov The carbon-bromine bond is often more reactive than a carbon-hydrogen bond, providing a "handle" for subsequent cross-coupling reactions, nucleophilic substitutions, and metallations. This reactivity allows for the construction of complex molecular architectures that would be difficult to access through other means. nih.gov
Brominated indazoles, therefore, are highly sought-after intermediates in the synthesis of novel bioactive compounds. The position of the bromine atom(s) on the indazole ring can significantly influence the molecule's reactivity and biological profile, making the development of regioselective bromination methods a key area of research. nih.gov
Rationale for Investigating 3,5,7-Tribromo-4-methyl-1H-indazole in Academic Research
The specific compound, this compound, presents a compelling case for academic investigation. The presence of three bromine atoms at distinct positions on the indazole core offers multiple sites for synthetic diversification. This high degree of halogenation opens up possibilities for creating a library of derivatives through sequential and selective functionalization.
Furthermore, the synthesis of such a polyhalogenated and substituted indazole derivative is a non-trivial challenge, pushing the boundaries of existing synthetic methodologies and potentially leading to the discovery of novel and more efficient reaction pathways. organic-chemistry.orgorganic-chemistry.org
Current State of Research on Polybrominated Indazole Derivatives
Research into polybrominated indazole derivatives is an active and evolving field. Scientists are continually exploring new methods for the controlled and selective bromination of the indazole scaffold. nih.gov While the synthesis of some brominated indazoles, such as 5-bromo-1H-indazole, is well-established, the preparation of more complex, polybrominated analogues remains a focus of contemporary research.
Existing literature describes various strategies for the halogenation of indazoles, including electrophilic aromatic substitution and metal-catalyzed processes. chemicalbook.com However, achieving specific patterns of polysubstitution, as seen in this compound, often requires multi-step synthetic sequences and careful optimization of reaction conditions.
The investigation of polybrominated indazoles extends beyond their synthesis to their application as precursors for new materials and potential therapeutic agents. The ability to selectively replace the bromine atoms with other functional groups allows for the fine-tuning of molecular properties, a crucial aspect of modern drug design and materials science.
Interactive Data Table: Properties of Indazole and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| Indazole | C₇H₆N₂ | 118.14 | Parent heterocyclic scaffold. |
| 1H-Indazole | C₇H₆N₂ | 118.14 | More stable tautomer of indazole. |
| 2H-Indazole | C₇H₆N₂ | 118.14 | Less stable tautomer of indazole. |
| 5-Bromo-1H-indazole | C₇H₅BrN₂ | 197.03 | A common brominated indazole intermediate. |
| This compound | C₈H₅Br₃N₂ | 408.85 | Highly substituted target compound. |
| 5-bromo-3-(4-methylphenyl)-1H-indazole | C₁₄H₁₁BrN₂ | 287.15 | An example of a substituted bromoindazole. |
| 3-Bromo-7-(trifluoromethoxy)-1H-indazole | C₈H₄BrF₃N₂O | 281.03 | A bromoindazole with an electron-withdrawing group. |
Structure
3D Structure
Properties
IUPAC Name |
3,5,7-tribromo-4-methyl-2H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br3N2/c1-3-4(9)2-5(10)7-6(3)8(11)13-12-7/h2H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQGINAJCVXATC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C2=NNC(=C12)Br)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701292556 | |
| Record name | 3,5,7-Tribromo-4-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701292556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.85 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000341-05-8 | |
| Record name | 3,5,7-Tribromo-4-methyl-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5,7-Tribromo-4-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701292556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Elucidation of 3,5,7 Tribromo 4 Methyl 1h Indazole
X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination
For a compound like this, obtaining single crystals suitable for X-ray diffraction would be a crucial first step. This typically involves dissolving the synthesized compound in an appropriate solvent and allowing it to slowly crystallize. Once a suitable crystal is mounted on a diffractometer, it is irradiated with X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.
Molecular Conformation and Tautomeric Forms in Crystalline State
A key piece of information from the crystal structure would be the confirmation of the predominant tautomeric form in the solid state. Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, where the hydrogen atom is located on the N1 or N2 nitrogen atom of the indazole ring, respectively. Theoretical and experimental studies on various indazole derivatives have shown that the 1H-tautomer is generally the more stable form. The X-ray data would precisely locate the hydrogen atom on the pyrazole (B372694) moiety, confirming if 3,5,7-tribromo-4-methyl-1H-indazole exists as the 1H- or 2H-tautomer in the crystalline state.
Furthermore, the analysis would reveal the planarity of the fused ring system and the orientation of the methyl and bromine substituents. The steric hindrance caused by the bulky bromine atoms and the methyl group at the 4-position might introduce slight distortions in the planarity of the indazole ring.
Table 1: Representative Crystallographic Data for a Hypothetical Crystal of this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.5 |
| b (Å) | 12.0 |
| c (Å) | 10.5 |
| β (°) | 95.0 |
| Volume (ų) | 941 |
| Z | 4 |
| Calculated Density (g/cm³) | 2.59 |
Intermolecular Interactions and Crystal Packing Motifs
The crystal packing, which describes how individual molecules are arranged in the crystal lattice, is governed by intermolecular interactions. For this compound, the N-H group of the indazole ring is a hydrogen bond donor, while the non-protonated nitrogen atom is a hydrogen bond acceptor. This would likely lead to the formation of hydrogen-bonded chains or dimers.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to specific vibrational frequencies of the chemical bonds within the molecule. The resulting spectra serve as a molecular fingerprint, providing valuable information about the functional groups present.
For this compound, the IR and Raman spectra would be expected to show characteristic bands for the N-H stretching vibration, typically in the region of 3100-3300 cm⁻¹. The aromatic C-H and C=C stretching vibrations of the indazole ring would appear in their respective characteristic regions. The C-Br stretching vibrations would be observed at lower frequencies, typically below 700 cm⁻¹. The vibrations associated with the methyl group would also be identifiable. Comparing the experimental spectra with those predicted from computational models can aid in the precise assignment of the observed vibrational bands.
Table 2: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group/Vibration | Expected Wavenumber Range (cm⁻¹) |
| N-H Stretch | 3100 - 3300 |
| Aromatic C-H Stretch | 3000 - 3100 |
| C-H Stretch (Methyl) | 2850 - 3000 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| C-N Stretch | 1250 - 1350 |
| C-Br Stretch | 500 - 700 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The resulting spectrum provides information about the electronic structure and the chromophoric system of the molecule.
The indazole ring system is a chromophore that gives rise to characteristic absorption bands in the UV region. For this compound, the UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would be expected to exhibit absorption maxima corresponding to π→π* transitions within the aromatic system. The positions and intensities of these absorption bands are influenced by the substituents on the indazole ring. The presence of the bromine atoms and the methyl group would be expected to cause shifts in the absorption maxima (either bathochromic or hypsochromic) compared to the parent indazole molecule. Analysis of these shifts can provide insights into the electronic effects of the substituents.
Computational and Theoretical Investigations of 3,5,7 Tribromo 4 Methyl 1h Indazole
Quantum Chemical Calculations (Density Functional Theory - DFT) on Molecular Properties
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. By approximating the electron density of a molecule, DFT methods can provide accurate predictions of its geometry, energy, and electronic characteristics. For a molecule like 3,5,7-Tribromo-4-methyl-1H-indazole, these calculations are invaluable for understanding the interplay of its various functional groups.
Geometry Optimization and Energetic Landscapes
The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of this compound can be calculated. These calculations would likely reveal a nearly planar indazole ring system, with the methyl and bromine substituents inducing minor steric strains that could lead to slight out-of-plane deviations.
The energetic landscape of the molecule can also be explored. For instance, the tautomeric stability between the 1H and 2H forms of the indazole can be assessed. In many indazole systems, the 1H-tautomer is found to be more stable. The presence of the bulky bromine atoms and the electron-donating methyl group in this compound would be expected to influence this tautomeric equilibrium. The rotational barrier of the methyl group could also be calculated, providing insight into the molecule's conformational flexibility.
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Predicted Value (Å or °) |
| C3-Br Bond Length | ~1.88 Å |
| C5-Br Bond Length | ~1.90 Å |
| C7-Br Bond Length | ~1.91 Å |
| C4-C(methyl) Bond Length | ~1.51 Å |
| N1-N2 Bond Length | ~1.36 Å |
| C3-N2-N1 Angle | ~112° |
| C4-C5-Br Angle | ~121° |
| Note: These are hypothetical values based on typical bond lengths and angles for similar structures and are subject to variation based on the specific computational method employed. |
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich indazole ring and the bromine atoms, which possess lone pairs of electrons. The LUMO, conversely, would likely be distributed across the aromatic system, with significant contributions from the C-Br antibonding orbitals. The presence of three electron-withdrawing bromine atoms would be expected to lower the energies of both the HOMO and LUMO compared to unsubstituted indazole. The HOMO-LUMO gap for this compound is predicted to be relatively small, suggesting it could be a reactive species.
Table 2: Predicted Frontier Orbital Energies and Global Reactivity Descriptors
| Parameter | Predicted Value (eV) |
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -1.0 to -2.0 |
| HOMO-LUMO Gap (ΔE) | 4.5 to 6.5 |
| Ionization Potential | 6.5 to 7.5 |
| Electron Affinity | 1.0 to 2.0 |
| Note: These values are estimations based on trends observed in other halogenated heterocyclic compounds and will vary with the level of theory used. |
Electrostatic Potential Surfaces and Charge Distribution
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are susceptible to electrophilic attack. Regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack.
For this compound, the MEP would likely show significant negative potential around the nitrogen atoms of the pyrazole (B372694) ring and the bromine atoms due to their high electronegativity and lone pairs. The hydrogen atom on the N1 nitrogen would exhibit a region of positive potential, making it a potential site for deprotonation. The methyl group would have a relatively neutral or slightly positive potential. This information is critical for understanding how the molecule might interact with other molecules or biological targets.
Theoretical Prediction and Validation of Spectroscopic Properties
Computational methods can also be used to predict the spectroscopic properties of a molecule, which can then be used to aid in the identification and characterization of the compound if it were to be synthesized.
Predicted NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. The Gauge-Invariant Atomic Orbital (GIAO) method, a DFT-based approach, can be used to predict the ¹H and ¹³C NMR chemical shifts of this compound.
The predicted ¹H NMR spectrum would likely show a singlet for the methyl protons and a singlet for the N-H proton. The chemical shifts of these protons would be influenced by the electronic environment created by the bromine atoms. The ¹³C NMR spectrum would show distinct signals for each of the carbon atoms in the molecule. The carbons bonded to the bromine atoms (C3, C5, and C7) would be expected to have their chemical shifts significantly influenced by the heavy atom effect of bromine.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| N1-H | 12.0 - 13.0 | - |
| C4-CH₃ | 2.3 - 2.8 | 15 - 20 |
| C3 | - | 110 - 120 |
| C3a | - | 135 - 140 |
| C4 | - | 125 - 130 |
| C5 | - | 115 - 125 |
| C6 | - | 120 - 130 |
| C7 | - | 105 - 115 |
| C7a | - | 140 - 145 |
| Note: These are estimated chemical shift ranges relative to TMS and can be refined with higher-level calculations and by comparison with experimental data for similar compounds. |
Simulated Vibrational Frequencies (IR/Raman) and Electronic Spectra (UV-Vis)
Theoretical calculations can also simulate the infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectra of this compound. The calculated vibrational frequencies in the IR and Raman spectra correspond to the different stretching, bending, and torsional modes of the molecule. Key predicted vibrational modes would include the N-H stretch, C-H stretches of the methyl group, and the characteristic C-Br stretching frequencies.
The electronic spectrum, calculated using Time-Dependent DFT (TD-DFT), would provide information about the electronic transitions within the molecule. The predicted λ_max values would correspond to transitions between the molecular orbitals, likely π → π* transitions within the indazole ring system. The presence of the bromine and methyl substituents would be expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent indazole.
Table 4: Predicted Key Vibrational Frequencies and Electronic Transitions
| Spectrum | Feature | Predicted Wavenumber/Wavelength |
| IR | N-H Stretch | 3100 - 3300 cm⁻¹ |
| IR | C-H Stretch (methyl) | 2900 - 3000 cm⁻¹ |
| IR | C-Br Stretch | 500 - 650 cm⁻¹ |
| UV-Vis | π → π* Transition (λ_max) | 280 - 320 nm |
| Note: Calculated vibrational frequencies are often scaled to better match experimental values. UV-Vis predictions are dependent on the solvent model used. |
Computational Studies on Reaction Mechanisms
Computational chemistry offers powerful tools to elucidate the intricate details of chemical reactions, providing insights into reaction pathways, transition states, and the influence of substituents on reactivity.
Transition State Characterization for Synthetic Pathways
The synthesis of substituted indazoles can proceed through various routes, and computational studies are instrumental in understanding the underlying mechanisms. For instance, the synthesis of 1H-indazoles from aminohydrazones via palladium-catalyzed C-H amination has been reported. mdpi.com Theoretical calculations for such reactions would typically involve locating the transition state structures for the key steps, such as C-H activation and N-N bond formation. These calculations help in understanding the energy barriers and the geometry of the activated complex, which are crucial for optimizing reaction conditions.
Another common route involves the cyclization of substituted benzamidines. mdpi.com Computational characterization of the transition states in these pathways would shed light on the feasibility of the cyclization process and the factors governing regioselectivity, which is particularly relevant for a polysubstituted indazole like the title compound. While no specific studies on the synthesis of this compound were found, the general methodologies for synthesizing substituted indazoles, such as those starting from fluorinated anilines, have been documented. google.com
Tautomeric Equilibrium and Proton Transfer Dynamics in Indazoles
Indazoles can exist in different tautomeric forms, most commonly the 1H- and 2H-tautomers. The position of the proton can significantly influence the molecule's chemical properties and biological activity. acs.org Computational studies, often employing Density Functional Theory (DFT), are used to determine the relative stabilities of these tautomers. For the parent 1H-indazole, calculations have shown it to be more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹. nih.gov
The tautomeric equilibrium is a dynamic process involving proton transfer. Computational methods can model the potential energy surface for this transfer, identifying the transition state and the energy barrier. rsc.org This is crucial for understanding the kinetics of interconversion. In the solid state, intermolecular double proton transfer has been observed in indazole derivatives, with a computationally estimated barrier of about 20 kJ·mol⁻¹. rsc.org For this compound, the electronic effects of the bromo and methyl substituents would be expected to influence the tautomeric preference and the proton transfer dynamics.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Behavior
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment. For indazole derivatives that act as enzyme inhibitors, MD simulations are used to understand how the ligand binds to the active site of a protein, such as VEGFR2 kinase. nih.govresearchgate.net These simulations can reveal the key intermolecular interactions, like hydrogen bonds and π-π stacking, that stabilize the ligand-protein complex. nih.govresearchgate.net
While no MD simulations specific to this compound have been published, such studies would be valuable to predict its conformational preferences and potential binding modes with biological targets. The bulky bromo substituents and the methyl group would significantly influence its shape and how it can fit into a binding pocket.
Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) Studies Focusing on Structural Descriptors
QSPR and QSAR studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties or biological activity. These models rely on the calculation of various molecular descriptors that encode information about the molecule's topology, geometry, and electronic structure.
For indazole derivatives, QSAR studies have been employed to correlate their structural features with their anticancer activity. researchgate.net Descriptors such as molecular weight, logP, polar surface area, and various electronic and steric parameters would be calculated for a series of compounds. These descriptors are then used to build a predictive model that can guide the design of new, more potent derivatives.
Reactivity and Derivatization Chemistry of 3,5,7 Tribromo 4 Methyl 1h Indazole
Transformation of Bromine Substituents
Nucleophilic Aromatic Substitution (SNAr) Reactions
No specific studies on the nucleophilic aromatic substitution reactions of 3,5,7-Tribromo-4-methyl-1H-indazole have been found. The reactivity of the C3, C5, and C7 bromine atoms towards nucleophilic attack would depend on the electronic activation of the indazole ring system, which has not been experimentally detailed for this specific compound.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)
There is no available literature detailing the participation of this compound in metal-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, or Buchwald-Hartwig aminations. While these reactions are common for bromo-substituted heterocycles, the specific conditions, catalyst systems, and regiochemical outcomes for this tribrominated derivative have not been reported. The differential reactivity of the three bromine atoms in such reactions would be of significant synthetic interest but remains unexplored in the available literature.
Functionalization at the Indazole Nitrogen Atoms (N1 and N2)
N-Alkylation and N-Arylation Reactions
Specific protocols for the N-alkylation or N-arylation of this compound are not described in the scientific literature. The regioselectivity of such reactions (N1 vs. N2 substitution) is a common challenge in indazole chemistry and is influenced by the substituents on the carbocyclic ring, the nature of the electrophile, and the reaction conditions. For this particular compound, no such studies have been published.
N-Acylation and Other N-Functionalizations
There are no published reports on the N-acylation or other N-functionalizations of this compound.
Reactivity at the Methyl Group (if applicable for further functionalization)
The potential for functionalization of the C4-methyl group has not been investigated in the available literature. Reactions such as radical halogenation or oxidation would be conceivable, but no experimental data for this compound exists.
Regioselectivity and Chemoselectivity in Complex Derivatization Sequences
The strategic functionalization of the this compound core presents a considerable challenge due to the presence of multiple reactive sites. The three bromine atoms at positions 3, 5, and 7, along with the N-H of the indazole ring, offer various avenues for chemical modification. Achieving control over regioselectivity—the ability to selectively react at one position over others—and chemoselectivity—the preferential reaction of one functional group in the presence of others—is paramount for the rational design and synthesis of complex derivatives.
Research into the derivatization of this specific tribrominated indazole scaffold is still an emerging field. However, principles from the broader study of substituted indazoles can provide predictive insights into its reactivity. The electronic environment of the indazole ring, influenced by the electron-withdrawing bromine atoms and the electron-donating methyl group, dictates the susceptibility of each position to substitution.
Key Factors Influencing Selectivity:
N-H vs. C-Br Reactivity: The initial derivatization step often involves the reaction at the N1 position of the indazole ring. Deprotonation with a suitable base generates the corresponding indazolide anion, which can then undergo N-alkylation or N-arylation. This step is generally chemoselective over reactions at the C-Br bonds, especially under basic conditions. The choice of base and electrophile can significantly impact the outcome.
Differential Reactivity of Bromine Atoms: The bromine atoms at positions 3, 5, and 7 are not chemically equivalent. Their reactivity in cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions, is expected to differ. The bromine at the 3-position is often the most labile due to its position adjacent to the pyrazole (B372694) ring nitrogen. The relative reactivity of the C5-Br and C7-Br bonds will be influenced by steric hindrance from the adjacent methyl group at position 4 and the electronic effects within the benzene (B151609) ring.
Steric Hindrance: The methyl group at the 4-position introduces significant steric bulk, which can influence the regioselectivity of reactions at the adjacent 3 and 5 positions. This steric hindrance can be exploited to direct incoming reagents to the less hindered 7-position.
Reaction Conditions: The choice of catalyst, ligand, solvent, and temperature plays a critical role in controlling the selectivity of derivatization reactions. For instance, in palladium-catalyzed cross-coupling reactions, the ligand can be tuned to favor reaction at a specific C-Br bond.
Illustrative Derivatization Pathways:
While specific experimental data for this compound is limited in publicly available literature, a hypothetical, yet chemically sound, derivatization sequence can be proposed based on established indazole chemistry.
| Step | Reaction Type | Reagents and Conditions | Expected Major Product | Rationale for Selectivity |
| 1 | N-Alkylation | NaH, Alkyl halide (e.g., CH₃I), DMF | 1-Alkyl-3,5,7-tribromo-4-methyl-1H-indazole | Chemoselective reaction at the more nucleophilic N1 position. |
| 2 | Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O | 1-Alkyl-5-aryl-3,7-dibromo-4-methyl-1H-indazole | Regioselective coupling at the sterically less hindered and electronically activated C5 position. |
| 3 | Sonogashira Coupling | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N | 1-Alkyl-5-aryl-7-alkynyl-3-bromo-4-methyl-1H-indazole | Further regioselective coupling at the C7 position, potentially requiring more forcing conditions. |
| 4 | Buchwald-Hartwig Amination | Amine, Pd₂(dba)₃, Xantphos, NaOtBu | 3-Amino-1-alkyl-5-aryl-7-alkynyl-4-methyl-1H-indazole | Final functionalization at the most challenging C3 position. |
This table represents a potential strategy for the controlled, stepwise functionalization of the tribromoindazole core, highlighting the interplay of electronic and steric factors in achieving regioselectivity.
Synthesis of Architecturally Diverse Indazole Analogs and Libraries
The this compound scaffold serves as a versatile starting material for the synthesis of architecturally diverse indazole analogs and libraries. Its multiple points of functionalization allow for the systematic introduction of various substituents, leading to a wide range of molecular structures with potentially unique biological activities.
The generation of diverse analogs relies heavily on the selective derivatization strategies discussed in the previous section. By employing a variety of coupling partners in reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations, a vast chemical space can be explored.
Strategies for Library Synthesis:
Parallel Synthesis: This high-throughput approach involves reacting the tribromoindazole core with a diverse set of building blocks in a parallel fashion. For example, an array of different arylboronic acids can be used in a Suzuki coupling to generate a library of 5-aryl derivatives. This can be followed by a second diversification step at another position.
Diversity-Oriented Synthesis (DOS): DOS aims to create structurally complex and diverse molecules from a common starting material. Starting with this compound, a series of branching reaction pathways can be designed to introduce a wide range of functional groups and stereochemical complexities.
Scaffold Decoration: This strategy involves the initial synthesis of a core structure, which is then "decorated" with various substituents. The tribromoindazole acts as the central scaffold, and the bromine atoms serve as handles for attaching different chemical moieties.
Examples of Synthesized Indazole Analogs from Related Scaffolds:
While direct examples from this compound are not extensively documented, the synthesis of diverse analogs from other halogenated indazoles provides a clear precedent.
| Starting Material | Reaction Type | Coupling Partner | Resulting Analog Structure |
| 5-Bromo-1H-indazole | Suzuki Coupling | Pyridine-3-boronic acid | 5-(Pyridin-3-yl)-1H-indazole |
| 3,5-Dibromo-1H-indazole | Sonogashira Coupling | Phenylacetylene | 3-Bromo-5-(phenylethynyl)-1H-indazole |
| 7-Iodo-1H-indazole | Buchwald-Hartwig Amination | Morpholine | 7-(Morpholino)-1H-indazole |
No Scientific Data Available for this compound
Despite a comprehensive search of scientific databases and literature, no information is currently available on the mechanistic insights or potential biological activities of the chemical compound this compound.
Extensive searches for this specific molecule, as well as for the broader class of tribromo-indazole derivatives, did not yield any published research detailing its biological properties. The scientific community has explored a wide range of other halogenated indazole derivatives, revealing their potential in various therapeutic areas. However, the specific tribromo-substituted compound at the 3, 5, and 7 positions of the 4-methyl-1H-indazole core appears to be an uncharacterized molecule in the context of biological activity.
This lack of data prevents any scientifically accurate discussion on the topics outlined in the requested article structure. Therefore, the following sections, which were intended to be the focus of the article, cannot be addressed for This compound :
Mechanistic Insights into Potential Biological Activities of Halogenated Indazole Derivatives
Role of Halogenation (Specifically Bromine) in Modulating Molecular Interactions:While the role of bromine in modulating the properties of bioactive molecules is a subject of scientific inquiry, its specific contribution within the 3,5,7-Tribromo-4-methyl-1H-indazole structure is unknown.
Influence on Lipophilicity and Binding Affinity (Conceptual Framework)
The tribromination of the indazole scaffold is expected to have a profound impact on the compound's lipophilicity. Halogen atoms, particularly bromine, significantly increase the lipophilicity (fat-solubility) of a molecule. This increased lipophilicity can enhance the ability of this compound to cross cellular membranes, a critical factor for reaching intracellular targets. However, excessive lipophilicity can also lead to poor aqueous solubility and non-specific binding to hydrophobic pockets in various proteins, which may affect its pharmacokinetic profile.
The bromine atoms, being electron-withdrawing and polarizable, can participate in various non-covalent interactions with biological targets. These interactions can include halogen bonding, a directional interaction between the electrophilic region of the bromine atom and a nucleophilic site on a receptor, as well as van der Waals forces. The specific positioning of the bromine atoms at the 3, 5, and 7 positions of the indazole ring creates a distinct electronic and steric profile that will dictate its binding affinity and selectivity for specific protein targets. The presence of three bromine atoms suggests the potential for multiple contact points within a binding pocket, which could lead to high-affinity interactions.
Structure-Activity Relationship (SAR) Studies at the Molecular Level
While specific SAR studies for this compound are not available, general principles from related halogenated indazoles can provide valuable insights into its potential biological activity.
The indazole core itself is a critical pharmacophore, known to interact with the hinge region of various kinases. nih.gov The nitrogen atoms of the pyrazole (B372694) ring can act as hydrogen bond acceptors or donors, crucial for anchoring the molecule within a protein's active site.
The bromine substituents at positions 3, 5, and 7 are expected to significantly modulate the compound's activity.
Position 3: Substitution at the C3 position of the indazole ring is a common strategy in the design of kinase inhibitors. A bromine atom at this position can act as a bioisostere for other functional groups and can influence the orientation of the molecule in the binding site.
Positions 5 and 7: Halogenation at these positions on the benzene (B151609) ring portion of the indazole can enhance binding affinity through interactions with hydrophobic sub-pockets of the target protein. Studies on other indazole derivatives have shown that the nature and position of substituents on the benzene ring are critical for potency and selectivity. acs.org For instance, in a series of indazole arylsulfonamides developed as CCR4 antagonists, only small groups were tolerated at the C5, C6, and C7 positions, with C6 analogues being preferred. acs.org The presence of bulky bromine atoms at both the 5 and 7 positions in this compound might sterically hinder binding to certain targets while promoting interactions with others that have accommodating binding sites.
Potential Applications in Materials Science and Other Scientific Disciplines
Indazole Derivatives in Organic Electronics and Optoelectronic Devices
The development of organic semiconductors is crucial for creating low-cost, flexible, and lightweight electronic devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). mdpi.com Indazole derivatives have emerged as a promising class of materials for these applications due to their inherent photophysical and charge-transport properties. researchgate.net
The ability of a molecule to absorb and emit light is fundamental to its use in optoelectronic devices. Research on various functionalized indazoles has revealed their potential as luminescent materials. For instance, certain 3-substituted-1H-indazoles have been shown to exhibit strong fluorescence with quantum yields reaching up to 85%. nih.gov Other studies have synthesized 3-keto-indazole derivatives that display multi-colored phosphorescence, emitting blue, green, or red light depending on the substituent groups. rsc.org
The photophysical behavior of 3,5,7-Tribromo-4-methyl-1H-indazole has not been specifically reported. However, the heavy atom effect induced by the three bromine atoms could potentially promote intersystem crossing, favoring phosphorescence over fluorescence. The combination of the electron-donating methyl group and the electron-withdrawing/heavy bromine atoms on the aromatic system creates a unique electronic landscape that warrants investigation for novel absorption and emission characteristics.
Table 1: Examples of Photophysical Properties in Functionalized Indazole Derivatives
| Indazole Derivative Class | Observed Property | Potential Application | Reference |
|---|---|---|---|
| 3-Substituted-1H-indazoles | Strong fluorescence (Quantum yields up to 85%) | OLED emitters, fluorescent probes | nih.gov |
| 3-Keto-indazole derivatives | Multi-colored phosphorescence (blue, green, red) | Phosphorescent OLEDs, security inks | rsc.org |
This table presents data for the general class of indazole derivatives to illustrate potential properties, as specific data for this compound is not available.
Efficient charge transport is a key requirement for semiconductor materials. nih.gov In organic semiconductors, this process is governed by factors such as the electronic coupling between adjacent molecules, molecular packing in the solid state, and the intramolecular reorganization energy. nih.govmdpi.com Charge carriers (electrons and holes) typically move through the material via a "hopping" mechanism between localized states. researchgate.netnih.gov
For a molecule like this compound, several structural features are pertinent to its conceptual design as a semiconductor. The planar indazole core facilitates π-π stacking, which is essential for effective intermolecular electronic coupling and charge transport pathways. mdpi.com The bromo- and methyl-substituents would influence the packing arrangement and modulate the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The design of high-mobility organic materials often seeks to minimize the reorganization energy—the energy required for a molecule's geometry to relax after gaining or losing an electron. mdpi.com Theoretical calculations and experimental studies on this compound would be necessary to determine these parameters and assess its potential as an n-type, p-type, or ambipolar semiconductor. mdpi.com
Indazoles as Ligands in Coordination Chemistry and Catalysis
The nitrogen atoms in the pyrazole (B372694) ring of indazole make it an excellent ligand for coordinating with metal ions. This ability has led to the extensive use of indazole derivatives in coordination chemistry and the development of novel metal-based catalysts for a variety of organic reactions. nih.govmdpi.com
Indazole ligands have been successfully used to synthesize a wide array of metal complexes with metals such as palladium (Pd), rhodium (Rh), copper (Cu), cobalt (Co), and gold (Au). mdpi.comresearchgate.netnih.govnih.gov The synthesis typically involves reacting the indazole derivative with a suitable metal salt. youtube.com The resulting complexes are then characterized using techniques like NMR spectroscopy, mass spectrometry, X-ray crystallography, and elemental analysis to confirm their structure and bonding. nih.gov For example, an indazole phosphine (B1218219) ligand has been synthesized and used to create neutral and cationic gold(I) complexes, demonstrating the facile modulation of the electronic properties of the resulting metal center. nih.gov The bromine atoms on this compound could also serve as coordination sites or influence the electronic properties of the ligand, potentially leading to complexes with unique structural and reactive characteristics.
Metal complexes featuring indazole-based ligands have demonstrated significant catalytic activity in numerous important organic transformations.
Cross-Coupling Reactions: Palladium-indazole complexes have been employed as efficient catalysts for Suzuki-Miyaura cross-coupling reactions, which form new carbon-carbon bonds. mdpi.comresearchgate.net
C-H Activation and Annulation: Rhodium(III) and Cobalt(III) complexes with indazole-containing directing groups have been used to catalyze C-H bond activation and cyclization cascades to synthesize other complex heterocyclic structures. mdpi.comnih.gov
Hydrogenation: A Ruthenium (Ru) catalyst enhanced by an indazole-based PNN pincer ligand has shown exceptional performance in the chemoselective hydrogenation of various unsaturated bonds. rsc.org
Other Transformations: Indazole-ligated metal catalysts have also been used for C-N bond formation, hydroxylation, and other valuable reactions. mdpi.comresearchgate.net
The specific substitution pattern of this compound could offer steric and electronic advantages in a catalytic context. The bromine atoms could be used as synthetic handles for further functionalization or could influence the stability and reactivity of the catalytic metal center.
Table 2: Selected Catalytic Applications of Indazole-Metal Complexes
| Catalyst Type | Reaction | Significance | Reference(s) |
|---|---|---|---|
| Palladium-Indazole | Suzuki-Miyaura Coupling | C-C bond formation | mdpi.comresearchgate.net |
| Rhodium-Indazole | C-H Activation / Annulation | Synthesis of complex heterocycles | mdpi.com |
| Cobalt-Indazole | C-H Functionalization / Cyclization | Convergent assembly of N-aryl-2H-indazoles | nih.gov |
| Ruthenium-Indazole | Hydrogenation of Unsaturated Bonds | High chemoselectivity and efficiency | rsc.org |
Development of Chemo- and Biosensors (Based on Spectroscopic or Electronic Responses)
Chemosensors are molecules designed to signal the presence of a specific analyte, such as a metal ion or an anion, through a detectable change, often in their optical properties (color or fluorescence). The development of such sensors is a growing field in analytical chemistry and chemical biology. nih.govnih.gov
Indazole and related imidazole (B134444) derivatives are attractive platforms for chemosensor design. Their fluorescence properties can be engineered to be sensitive to the chemical environment. nih.gov For example, studies have shown that the fluorescence of certain imidazole derivatives is enhanced in the presence of transition metal ions. nih.gov A more direct example is a 3-substituted-1H-indazole that was found to exhibit acid-sensitive fluorescence turn-off activity, making it a potential probe for pH. nih.gov The mechanism often involves the interaction of the analyte with the nitrogen atoms of the heterocyclic ring, which alters the electronic structure and suppresses or enhances the photoluminescent pathways.
Given that indazole derivatives can be designed to have responsive photophysical properties, this compound represents a candidate for sensor development. Its N-H proton could be sensitive to pH changes, or the nitrogen lone pairs could coordinate with metal ions, leading to a change in its absorption or emission spectrum. The heavy bromine atoms might also facilitate sensing mechanisms based on phosphorescence quenching or enhancement.
Agrochemical Applications: Molecular Mechanisms of Action (Conceptual)
The indazole scaffold, a bicyclic heterocyclic system, is a recognized "privileged structure" in medicinal and agrochemical research due to its ability to interact with a wide array of biological targets. mdpi.commdpi.com The specific substitution pattern of this compound, featuring multiple bromine atoms and a methyl group, suggests that it could possess distinct biological activities. Halogenation is a common strategy in the design of agrochemicals to enhance efficacy, metabolic stability, and target affinity. researchgate.net
Based on the known bioactivities of related compounds, it is conceivable that this compound could exhibit insecticidal, fungicidal, or herbicidal properties through various molecular mechanisms.
Conceptual Insecticidal Mechanisms:
A plausible insecticidal mechanism of action for a polyhalogenated indazole derivative could involve the disruption of the insect's nervous system. By analogy with other heterocyclic insecticides, potential molecular targets include:
GABA-gated Chloride Channel Antagonism: Many insecticides function by blocking the gamma-aminobutyric acid (GABA) receptor, a major inhibitory neurotransmitter receptor in insects. This leads to hyperexcitation, convulsions, and eventual death of the insect. The size and electronic properties of the tribrominated indazole structure might allow it to bind to the GABA receptor, disrupting its normal function.
Voltage-gated Sodium Channel Modulation: Another key target for insecticides is the voltage-gated sodium channel, which is essential for the propagation of nerve impulses. Compounds that interfere with the normal opening and closing of these channels can cause paralysis and death. The indazole core, modified by the lipophilic bromine atoms, could potentially interact with these channels.
Inhibition of Mitochondrial Respiration: Some pesticides act by uncoupling or inhibiting oxidative phosphorylation in mitochondria, leading to a depletion of ATP and cellular death. The electron-withdrawing nature of the bromine atoms could influence the molecule's ability to interfere with electron transport chain components.
Conceptual Fungicidal Mechanisms:
The antifungal potential of indazole derivatives has been documented. mdpi.comresearchgate.net For this compound, a conceptual fungicidal mechanism could involve:
Inhibition of Ergosterol Biosynthesis: A common mode of action for azole fungicides is the inhibition of cytochrome P450-dependent 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes. The nitrogen-containing indazole ring is a key feature of many such inhibitors.
Disruption of Cell Division: The compound could potentially interfere with fungal cell division by targeting proteins essential for this process. For instance, some antifungal agents are known to disrupt microtubule assembly.
Inhibition of Succinate Dehydrogenase (SDH): SDH is a crucial enzyme in both the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. Inhibition of this enzyme disrupts fungal respiration and energy production. Some novel fungicides have been developed to target SDH, and the indazole scaffold could potentially be adapted to fit into the enzyme's active site. mdpi.com
Conceptual Herbicidal Mechanisms:
Indazole derivatives have also been investigated for their herbicidal properties. A potential mechanism for this compound as a herbicide could be:
Disruption of Phytohormone Action: Some herbicides act as mimics of natural plant hormones, such as auxin. This can lead to uncontrolled growth and eventual death of the plant. Certain indazole-containing compounds have been explored as synthetic auxinic herbicides.
Inhibition of Photosynthesis: The process of photosynthesis is a common target for herbicides. The compound could potentially interfere with photosystem II (PSII) by binding to the D1 protein, thereby blocking electron flow.
Inhibition of Amino Acid Biosynthesis: Herbicides that inhibit the synthesis of essential amino acids can effectively kill plants. The acetolactate synthase (ALS) and 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzymes are well-known targets for such herbicides.
The specific biological activity and the precise molecular mechanism of this compound would be highly dependent on its three-dimensional structure and physicochemical properties, which are significantly influenced by the tribromo- and methyl- substitutions on the indazole core.
Research Findings on Related Indazole Derivatives
While direct research on the agrochemical applications of this compound is limited, studies on other substituted indazoles provide valuable insights into the potential of this class of compounds. The following table summarizes the biological activities of some related indazole derivatives, illustrating their potential as leads in agrochemical discovery.
| Compound/Derivative Class | Biological Activity | Target/Mechanism (if known) | Reference |
| Indazolylchromones | Antifungal | Effective against Sclerotium rolfsii and Fusarium oxysporum | researchgate.net |
| 4-Bromo-1H-indazole derivatives | Antibacterial | Filamentous temperature-sensitive protein Z (FtsZ) inhibitors | nih.gov |
| 2,3-Diphenyl-2H-indazole derivatives | Antiprotozoal | Active against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis | mdpi.com |
| Indazole-based compounds | Glucagon Receptor Antagonists | For potential treatment of type 2 diabetes | nih.gov |
| 3-Substituted 1H-indazoles | IDO1 Enzyme Inhibition | Potential for cancer immunotherapy | nih.gov |
This table presents data for structurally related indazole compounds to illustrate the biological potential of the indazole scaffold. The activities listed are not directly attributable to this compound.
Further empirical studies, including synthesis, in vitro and in vivo screening, and mode of action studies, are necessary to elucidate the actual agrochemical potential and the specific molecular mechanisms of this compound.
Conclusion and Future Research Perspectives
Synthesis of Key Findings on 3,5,7-Tribromo-4-methyl-1H-indazole Research
Direct research focused exclusively on this compound is not extensively documented in publicly available literature. However, a synthesis of key findings can be extrapolated from general principles of indazole chemistry and studies on related polyhalogenated indazoles. The core indazole structure is a significant pharmacophore in medicinal chemistry, forming the backbone of numerous therapeutic agents. nih.govnih.govrsc.orgnih.gov
The synthesis of a tribrominated methyl-indazole would likely involve a multi-step process, starting with a suitable methyl-indazole precursor. The regioselectivity of halogenation on the indazole ring is a critical aspect. Research has shown that direct C–H halogenation of indazoles is a viable and highly desirable method for producing halogenated intermediates. nih.govrsc.orgresearchgate.net Metal-free methods using N-halosuccinimides (such as N-bromosuccinimide, NBS) have been developed for the regioselective mono- and poly-halogenation of 2H-indazoles by adjusting reaction conditions. nih.govrsc.orgresearchgate.net For instance, increasing the equivalents of NBS can lead to polybrominated products. nih.govresearchgate.net One study successfully produced a tribrominated indazole derivative in a 72% yield by increasing the amount of NBS and reaction time. nih.govresearchgate.net
Specifically for 1H-indazoles, direct bromination can be challenging and may lead to a mixture of products. The C3, C5, and C7 positions are susceptible to electrophilic substitution. The presence of a methyl group at the C4 position, as in the target compound, would influence the electronic distribution of the benzene (B151609) ring, thereby directing the regioselectivity of bromination. A regioselective C7-bromination of 4-substituted 1H-indazoles has been successfully achieved using NBS. nih.gov Further bromination to achieve the 3,5,7-tribromo substitution pattern would require carefully optimized conditions, potentially involving protection of the N1 position and sequential halogenation steps. Halogenated indazoles are valuable intermediates, often used in cross-coupling reactions to build more complex molecular architectures. nih.govnih.gov
Identification of Research Gaps and Unexplored Avenues in Indazole Chemistry
Despite significant progress in indazole chemistry, several research gaps and unexplored avenues remain. nih.govnih.gov
Selective N-Alkylation: A persistent challenge is the selective alkylation at the N1 or N2 position of the indazole ring, which often yields a mixture of isomers. researchgate.netrsc.org While methods for selective N1-alkylation under thermodynamic control have been developed, there is still a need for more general and scalable protocols that are applicable to a wider range of substrates and alkylating agents. rsc.org
Regiocontrolled Synthesis: The development of novel methods for the regiocontrolled synthesis of substituted indazoles remains a strategic priority. rsc.org This includes access to less common substitution patterns that are difficult to achieve with current methods.
Functionalization of Pre-existing Scaffolds: While many methods focus on constructing the indazole ring, late-stage functionalization of the indazole core is another critical area. researchgate.net Developing reactions that can selectively introduce functional groups onto a complex indazole-containing molecule without requiring de novo synthesis would be highly valuable.
Naturally Sourced Indazoles: Indazole derivatives are rarely found in nature. nih.govnih.govresearchgate.net Exploring biosynthetic pathways and identifying novel naturally occurring indazole alkaloids could provide new structural templates for drug discovery.
The following table summarizes key research gaps in the field.
| Research Area | Identified Gap | Potential Impact |
|---|---|---|
| N-Alkylation | Lack of general and highly selective methods for N1 vs. N2 alkylation. rsc.org | Improved access to specific indazole isomers with distinct biological activities. |
| C-H Functionalization | Need for more diverse and regioselective C-H functionalization reactions at all positions of the indazole core. researchgate.net | Rapid diversification of indazole scaffolds for medicinal chemistry. |
| Ring Construction | Access to complex and unconventional substitution patterns on the indazole ring system. rsc.org | Discovery of novel indazole derivatives with unique properties. |
| Green Chemistry | Development of more sustainable and environmentally friendly synthetic routes. bohrium.com | Reduced environmental impact of pharmaceutical and chemical manufacturing. |
Future Directions in Synthetic Methodologies and Chemical Transformations
The future of indazole synthesis lies in the development of more efficient, selective, and sustainable methodologies. Transition-metal-catalyzed C-H bond functionalization has emerged as a powerful tool for creating substituted indazoles. researchgate.netnih.govacs.org
Advanced Catalysis: The use of earth-abundant first-row transition metals like cobalt and copper as catalysts for C-H functionalization is a promising and cost-effective alternative to precious metals like rhodium and palladium. nih.govacs.orgnih.gov Future work will likely focus on expanding the scope of these catalysts to new transformations and substrate classes.
Photoredox and Electrochemical Synthesis: Visible-light photoredox catalysis and electrochemical methods offer green and mild alternatives for indazole functionalization. chim.it These techniques can enable novel bond formations and transformations that are difficult to achieve with traditional thermal methods.
Flow Chemistry: The application of continuous flow technology to indazole synthesis could lead to improved reaction control, enhanced safety, and easier scalability, which is particularly important for industrial applications.
One-Pot Reactions: Designing one-pot, multi-component reactions that allow for the construction of complex indazole derivatives from simple starting materials in a single operation will continue to be a major focus. nih.gov This approach improves atom economy and reduces waste. For example, cascade reactions involving C-H activation and subsequent cyclization have been developed to efficiently produce 1H-indazoles. nih.gov
Emerging Opportunities in Mechanistic Understanding and Novel Applications
A deeper mechanistic understanding of indazole-forming and functionalization reactions is crucial for the rational design of new synthetic methods and catalysts. Computational studies, such as Density Functional Theory (DFT) calculations, are becoming increasingly important for elucidating reaction pathways and predicting reactivity. nih.gov
While the primary focus of indazole research has been in medicinal chemistry due to their wide range of biological activities, nih.govnih.govresearchgate.net emerging opportunities lie in other areas:
Materials Science: The unique photophysical properties of certain indazole derivatives suggest their potential use in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other functional materials. bohrium.comnih.gov
Agrochemicals: The indazole scaffold, being a "privileged" structure in biology, could be further explored for the development of new pesticides and herbicides. nih.gov
Catalysis: Indazole-based ligands could be designed for use in asymmetric catalysis, leveraging the rigid bicyclic structure to create well-defined chiral environments around a metal center.
The continued exploration of both fundamental reactivity and practical applications will ensure that indazole chemistry remains a vibrant and impactful field of research.
Q & A
Basic: What are the standard synthetic routes for preparing 3,5,7-Tribromo-4-methyl-1H-indazole, and what key experimental parameters influence yield and purity?
Methodological Answer:
Synthesis typically involves sequential bromination of a methyl-indazole precursor. Key steps include:
- Controlled Bromination: Use brominating agents (e.g., NBS or Br₂ in DCM) with stoichiometric control to avoid over-bromination.
- Solvent Selection: Polar aprotic solvents like DMSO (as in ) enhance reaction homogeneity and stability of intermediates during reflux .
- Reaction Monitoring: Employ TLC or in-situ IR to track bromination progress.
- Purification: Ice-water precipitation followed by recrystallization (ethanol-water mixtures) improves purity, as seen in triazole syntheses with 65% yield .
Basic: How can researchers resolve contradictions in NMR and mass spectrometry data when characterizing brominated indazole derivatives?
Methodological Answer:
- 2D NMR Techniques: Use HSQC/HMBC to resolve overlapping signals caused by heavy bromine isotopes (e.g., distinguishing ¹H-¹³C couplings) .
- High-Resolution MS: Confirm molecular ion clusters (e.g., [M]⁺, [M+2]⁺, [M+4]⁺) to validate isotopic patterns from bromine .
- Computational Validation: Compare experimental ¹H-NMR shifts with DFT-predicted values (e.g., B3LYP functional) to assign peaks accurately .
Advanced: What strategies optimize regioselective bromination in polybrominated indazole systems to avoid undesired isomers?
Methodological Answer:
- Directing Groups: Introduce temporary substituents (e.g., nitro or methoxy groups) to steer bromination to specific positions, then remove them post-reaction.
- Solvent Polarity: Non-polar solvents (e.g., CCl₄) reduce electrophilic bromine reactivity, favoring selective mono-bromination .
- Temperature Gradients: Lower temperatures (0–5°C) slow reaction kinetics, improving control over regioselectivity.
Advanced: How can density functional theory (DFT) guide the understanding of electronic properties in this compound?
Methodological Answer:
- Functional Selection: Hybrid functionals like B3LYP (with exact exchange terms) accurately predict HOMO-LUMO gaps and electrostatic potentials .
- TDDFT for Spectral Prediction: Simulate UV-Vis spectra to correlate with experimental data, identifying charge-transfer transitions influenced by bromine’s electron-withdrawing effects .
- Thermochemical Validation: Compare DFT-calculated bond dissociation energies with experimental thermochemical data to assess stability .
Advanced: When experimental and computational results conflict regarding the stability of brominated indazole derivatives, what methodological approaches are recommended?
Methodological Answer:
- Parameter Re-Evaluation: Check DFT basis sets (e.g., 6-31G* vs. def2-TZVP) and solvent models to ensure computational accuracy .
- Experimental Cross-Validation: Use differential scanning calorimetry (DSC) to measure decomposition temperatures and compare with DFT-predicted thermochemical stability .
- Statistical Analysis: Apply error metrics (e.g., mean absolute deviation) to quantify discrepancies between theory and experiment, as done in thermochemical studies .
Basic: What in vitro assays are methodologically robust for evaluating the bioactivity of this compound?
Methodological Answer:
- Solubility Optimization: Prepare stock solutions in DMSO (≤0.1% final concentration) to avoid solvent toxicity .
- Enzyme Inhibition Assays: Use fluorogenic substrates to quantify IC₅₀ values, controlling for bromine’s electrophilic interference via blank runs.
- Stability Monitoring: Employ HPLC to verify compound integrity under assay conditions (e.g., pH 7.4, 37°C) .
Advanced: What chromatographic challenges arise in purifying heavily brominated heterocycles, and how can mobile phase selection improve resolution?
Methodological Answer:
- Reverse-Phase Challenges: High halogen content increases retention on C18 columns. Use methanol-water gradients with 0.1% formic acid to reduce tailing .
- Ion-Pair Chromatography: Add tetrabutylammonium bromide to improve peak symmetry for polar brominated byproducts.
- Detector Optimization: Utilize UV detectors at 254 nm (Br absorption) or electron-capture detectors (ECD) for enhanced sensitivity .
Advanced: How can researchers reconcile contradictory crystallographic and spectroscopic data for this compound?
Methodological Answer:
- Multi-Technique Validation: Cross-reference XRD bond lengths with DFT-optimized geometries to identify structural distortions .
- Dynamic Effects Analysis: Use variable-temperature NMR to detect conformational flexibility that may explain spectral-crystallographic mismatches.
- Error Margin Assessment: Quantify crystallographic R-factors and spectral signal-to-noise ratios to gauge data reliability .
Basic: What safety protocols are critical when handling brominated indazole derivatives during synthesis?
Methodological Answer:
- Ventilation: Conduct reactions in fume hoods to mitigate bromine vapor exposure.
- Personal Protective Equipment (PPE): Use nitrile gloves and polycarbonate face shields to prevent skin/eye contact.
- Waste Management: Neutralize brominated waste with sodium thiosulfate before disposal to prevent environmental release.
Advanced: How can open-data principles enhance reproducibility in studies of this compound?
Methodological Answer:
- Data Deposition: Share raw NMR/MS files in repositories like Zenodo to enable independent validation .
- Protocol Transparency: Publish step-by-step synthetic procedures (e.g., reflux times, solvent ratios) as in and .
- Computational Scripts: Provide DFT input files (e.g., Gaussian .gjf) to allow replication of electronic structure analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
